Ethyl 3-(methylthio)benzoylformate
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Overview
Description
Ethyl 3-(methylthio)benzoylformate: is an organic compound with the molecular formula C11H12O3S. It is a derivative of benzoylformate, where the benzene ring is substituted with a methylthio group at the third position and an ethyl ester group at the formate position. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(methylthio)benzoylformate can be synthesized through several methods. One common approach involves the reaction of 3-(methylthio)benzoyl chloride with ethyl formate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the ester linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(methylthio)benzoylformate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoylformates.
Scientific Research Applications
Ethyl 3-(methylthio)benzoylformate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 3-(methylthio)benzoylformate involves its interaction with various molecular targets. For instance, in oxidation reactions, the methylthio group undergoes electron transfer processes, leading to the formation of sulfoxides or sulfones. In reduction reactions, the carbonyl group accepts electrons, resulting in the formation of alcohols. The specific pathways and molecular targets depend on the type of reaction and the conditions employed.
Comparison with Similar Compounds
Ethyl 3-(methylthio)benzoylformate can be compared with similar compounds such as:
Ethyl benzoylformate: Lacks the methylthio group, making it less reactive in certain substitution reactions.
Mthis compound: Has a methyl ester instead of an ethyl ester, which can influence its reactivity and solubility.
3-(Methylthio)benzoyl chloride: Used as a precursor in the synthesis of this compound, but more reactive due to the presence of the acyl chloride group.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
ethyl 2-(3-methylsulfanylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-3-14-11(13)10(12)8-5-4-6-9(7-8)15-2/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWLMJUETKTDPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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